molecular formula C13H16N2O3 B1274071 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid CAS No. 693824-68-9

2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid

Cat. No.: B1274071
CAS No.: 693824-68-9
M. Wt: 248.28 g/mol
InChI Key: LLZQBDMIRUNSAB-UHFFFAOYSA-N
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Description

2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Novel Compounds

A foundational aspect of research on 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid involves its synthesis and the development of novel compounds. For instance, Kogan and Rawson (1992) explored the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters, emphasizing the presentation of an aspartic acid side chain and leading to unexpected tricyclic products (Kogan & Rawson, 1992). Similarly, Li et al. (2004) synthesized a series of novel fluoroquinolone compounds, illustrating the chemical versatility of related structures (Jian-yong Li et al., 2004).

Drug Metabolism

Research by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant, involved the study of its oxidative metabolism, showcasing the importance of understanding metabolic pathways for compounds like this compound (Hvenegaard et al., 2012).

Antibacterial Activity

Several studies focus on the antibacterial properties of compounds structurally related to this compound. Matsumoto and Minami (1975) researched pyrido(2,3-d)pyrimidine derivatives for their antibacterial activity, demonstrating the potential of similar compounds in medical applications (Matsumoto & Minami, 1975). Additionally, Kadian et al. (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity, further highlighting the medicinal relevance of these compounds (Kadian, Maste & Bhat, 2012).

Polymers and Biomedical Applications

Salmanpour et al. (2017) explored the synthesis of polymeric micelles using compounds like this compound for potential biomedical applications, such as drug delivery and tissue engineering (Salmanpour et al., 2017).

Enzyme Inhibition

Dutta and Foye (1990) synthesized a series of compounds, including N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, as inhibitors of aspartate transcarbamoylase. Their work highlights the significance of these compounds in inhibiting specific enzymes, with implications for therapeutic applications (Dutta & Foye, 1990).

Safety and Hazards

The compound is classified as an irritant . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s important to handle it with appropriate safety measures.

Properties

IUPAC Name

2-(1-benzyl-3-oxopiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(17)8-11-13(18)14-6-7-15(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZQBDMIRUNSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388132
Record name (1-Benzyl-3-oxopiperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693824-68-9
Record name (1-Benzyl-3-oxopiperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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